molecular formula C22H25N5O2S B11583187 6-(4-ethoxyphenyl)-3-phenyl-N-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-ethoxyphenyl)-3-phenyl-N-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11583187
M. Wt: 423.5 g/mol
InChI Key: GJQRZDKMNMILDH-UHFFFAOYSA-N
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Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium hydroxide, phenacyl bromides, and ethanol . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with phenacyl bromides in the presence of potassium hydroxide leads to the formation of triazolothiadiazine derivatives .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of certain bacterial strains by interfering with their cell wall synthesis . In cancer cells, it induces apoptosis by activating caspase pathways and upregulating pro-apoptotic genes . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Compared to other similar compounds, 6-(4-ethoxyphenyl)-3-phenyl-N-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide stands out due to its unique combination of pharmacological activities. Similar compounds include other triazolothiadiazine derivatives, such as 6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine and its various substituted derivatives . These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities .

Properties

Molecular Formula

C22H25N5O2S

Molecular Weight

423.5 g/mol

IUPAC Name

6-(4-ethoxyphenyl)-3-phenyl-N-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C22H25N5O2S/c1-3-14-23-21(28)19-18(15-10-12-17(13-11-15)29-4-2)26-27-20(24-25-22(27)30-19)16-8-6-5-7-9-16/h5-13,18-19,26H,3-4,14H2,1-2H3,(H,23,28)

InChI Key

GJQRZDKMNMILDH-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1C(NN2C(=NN=C2S1)C3=CC=CC=C3)C4=CC=C(C=C4)OCC

Origin of Product

United States

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